molecular formula C12H12FNOS B6645831 4-fluoro-3-methoxy-N-(thiophen-3-ylmethyl)aniline

4-fluoro-3-methoxy-N-(thiophen-3-ylmethyl)aniline

Cat. No. B6645831
M. Wt: 237.30 g/mol
InChI Key: RECPPZKGJSGUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-3-methoxy-N-(thiophen-3-ylmethyl)aniline, also known as 4F-MTA, is a synthetic compound that belongs to the family of amphetamine-like substances. It was first synthesized in the mid-1990s and has gained popularity as a research chemical due to its potential as a stimulant and anxiolytic agent.

Mechanism of Action

The exact mechanism of action of 4-fluoro-3-methoxy-N-(thiophen-3-ylmethyl)aniline is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other amphetamine-like substances. It may also have an effect on serotonin levels in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-3-methoxy-N-(thiophen-3-ylmethyl)aniline can increase dopamine and norepinephrine levels in the brain, leading to increased alertness and a sense of well-being. It has also been shown to have an anxiolytic effect, reducing anxiety and stress levels. However, it can also have negative effects on the cardiovascular system, including increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-3-methoxy-N-(thiophen-3-ylmethyl)aniline in lab experiments is its potential as a neuroprotective agent. It has been shown to protect against oxidative stress and inflammation in the brain. However, its effects on the cardiovascular system can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 4-fluoro-3-methoxy-N-(thiophen-3-ylmethyl)aniline. One area of interest is its potential as a treatment for depression and anxiety disorders. It may also have potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-fluoro-3-methoxy-N-(thiophen-3-ylmethyl)aniline involves a multi-step process that starts with the reaction of 3-thiophenemethanol with 4-fluoronitrobenzene. The resulting compound is then reduced using a palladium catalyst to yield 4-fluoro-3-nitro-N-(thiophen-3-ylmethyl)aniline. The final step involves the reduction of the nitro group to an amino group using sodium borohydride in methanol.

Scientific Research Applications

4-fluoro-3-methoxy-N-(thiophen-3-ylmethyl)aniline has been studied extensively for its potential as a stimulant and anxiolytic agent. It has also been investigated for its potential as a treatment for depression and anxiety disorders. Additionally, it has been studied for its effects on the central nervous system and its potential as a neuroprotective agent.

properties

IUPAC Name

4-fluoro-3-methoxy-N-(thiophen-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNOS/c1-15-12-6-10(2-3-11(12)13)14-7-9-4-5-16-8-9/h2-6,8,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECPPZKGJSGUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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